![molecular formula C14H17Cl2N3O3 B5704931 ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and psychiatric disorders.
Mécanisme D'action
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate acts as a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain and peripheral tissues. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes, including sleep regulation, cardiovascular function, and immune response. Adenosine exerts its effects through four subtypes of receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the A1 receptor is the most abundant in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate binds to the A1 receptor with high affinity and blocks the activation of the receptor by endogenous adenosine, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. In cardiovascular tissues, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to reduce myocardial infarct size, improve cardiac function, and decrease reactive oxygen species production. In neurological tissues, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to improve cognitive function, reduce neuroinflammation, and increase brain-derived neurotrophic factor (BDNF) expression. In immune cells, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high selectivity and potency for the adenosine A1 receptor, its well-established synthesis method, and its availability from commercial sources. However, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate also has some limitations, including its low solubility in aqueous solutions, its potential cytotoxicity at high concentrations, and its potential off-target effects on other adenosine receptor subtypes or non-adenosine receptors.
Orientations Futures
There are several future directions for the research on ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate. First, the therapeutic potential of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate in various diseases should be further explored in preclinical and clinical studies. Second, the molecular mechanisms underlying the effects of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate on different tissues and cells should be elucidated through biochemical and genetic approaches. Third, the development of novel derivatives of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate with improved pharmacokinetic and pharmacodynamic properties should be pursued. Fourth, the use of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate as a tool compound for the study of adenosine A1 receptor signaling and function should be expanded. Finally, the potential applications of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate in other fields, such as agriculture and food science, should be investigated.
Méthodes De Synthèse
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate can be synthesized through a multistep process involving the reaction between 3,4-dichlorophenyl isocyanate and ethyl piperazine-1-carboxylate, followed by the reaction with acetic anhydride. The final product is obtained through the hydrolysis of the acetyl group with sodium hydroxide. The purity of the synthesized compound can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to reduce myocardial infarct size and improve cardiac function in animal models. In neurological disorders, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In psychiatric disorders, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Propriétés
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)17-10-3-4-11(15)12(16)9-10/h3-4,9H,2,5-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJJOYVVUUGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3,4-dichlorophenyl)carbamoyl]piperazine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.